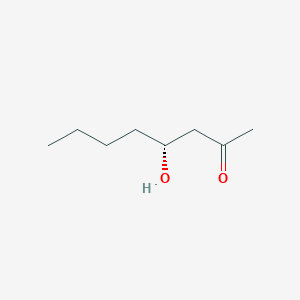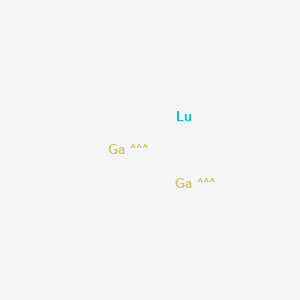
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a dinitrophenyl group and a methylphenyl group attached to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methylbenzaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazines.
科学研究应用
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and the alteration of protein structure and function.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
4-Methylphenylhydrazine: Another hydrazine derivative with distinct properties.
2,4-Dinitrophenylhydrazone: A compound formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is unique due to the presence of both dinitrophenyl and methylphenyl groups, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific investigations.
属性
CAS 编号 |
67449-70-1 |
|---|---|
分子式 |
C13H12N4O4 |
分子量 |
288.26 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)-2-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C13H12N4O4/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(18)19)8-13(12)17(20)21/h2-8,14-15H,1H3 |
InChI 键 |
JSUXXCNGRJDSIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
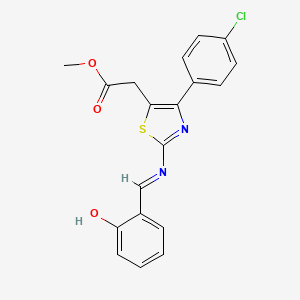

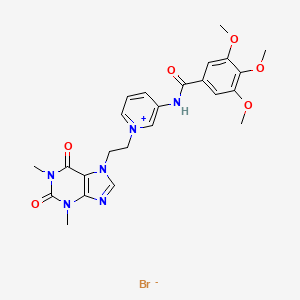

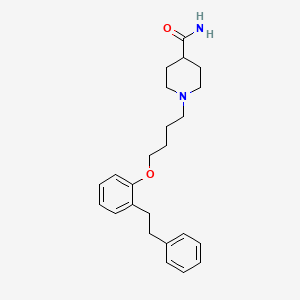
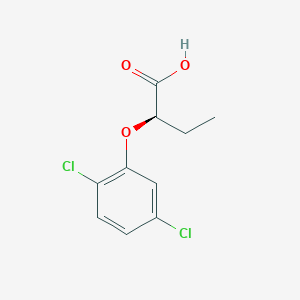

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
